molecular formula C13H14N2O2S B139791 Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate CAS No. 128269-82-9

Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate

Cat. No. B139791
M. Wt: 262.33 g/mol
InChI Key: YRAQSOZZOPKSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate, also known as MET, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the thiazole family and has been widely used in various fields of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the inhibition of voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the depolarization of the cell membrane. This mechanism has been found to be effective in the treatment of various diseases such as epilepsy and neuropathic pain.

Biochemical And Physiological Effects

Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. It has also been found to have anticonvulsant effects, which make it a potential candidate for the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in lab experiments include its well-established synthesis method, its diverse range of applications, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate in scientific research. One direction is the development of novel drugs that target ion channels and cellular signaling pathways. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in the treatment of pain and inflammation warrants further investigation.

Synthesis Methods

The synthesis of Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate involves the reaction of ethyl 2-bromoacetate with 2-phenylthiazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with methylamine to obtain the final product. This synthesis method has been well-established and has been used in various studies.

Scientific Research Applications

Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate has been widely used in scientific research due to its diverse range of applications. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of ion channels and their role in cellular signaling.

properties

CAS RN

128269-82-9

Product Name

Ethyl 5-(methylamino)-2-phenylthiazole-4-carboxylate

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 5-(methylamino)-2-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-3-17-13(16)10-12(14-2)18-11(15-10)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3

InChI Key

YRAQSOZZOPKSDE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)NC

synonyms

ETHYL 5-(METHYLAMINO)-2-PHENYLTHIAZOLE-4-CARBOXYLATE

Origin of Product

United States

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